molecular formula C18H14N4O8 B13028458 N,N'-((4-Hydroxy-3-methoxyphenyl)methylene)bis(2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide) CAS No. 6950-42-1

N,N'-((4-Hydroxy-3-methoxyphenyl)methylene)bis(2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide)

Cat. No.: B13028458
CAS No.: 6950-42-1
M. Wt: 414.3 g/mol
InChI Key: YHEUDBVEPZOSTF-UHFFFAOYSA-N
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Description

N,N'-((4-Hydroxy-3-methoxyphenyl)methylene)bis(2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide) is a bis-carboxamide derivative featuring a central 4-hydroxy-3-methoxyphenyl (vanillyl) group linked via a methylene bridge to two 2,5-dioxo-pyrrole (maleimide) carboxamide moieties.

Properties

CAS No.

6950-42-1

Molecular Formula

C18H14N4O8

Molecular Weight

414.3 g/mol

IUPAC Name

N-[[(2,5-dioxopyrrole-1-carbonyl)amino]-(4-hydroxy-3-methoxyphenyl)methyl]-2,5-dioxopyrrole-1-carboxamide

InChI

InChI=1S/C18H14N4O8/c1-30-11-8-9(2-3-10(11)23)16(19-17(28)21-12(24)4-5-13(21)25)20-18(29)22-14(26)6-7-15(22)27/h2-8,16,23H,1H3,(H,19,28)(H,20,29)

InChI Key

YHEUDBVEPZOSTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(NC(=O)N2C(=O)C=CC2=O)NC(=O)N3C(=O)C=CC3=O)O

Origin of Product

United States

Preparation Methods

The synthesis of N,N’-((4-Hydroxy-3-methoxyphenyl)methylene)bis(2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide) typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the presence of a catalyst to facilitate the formation of the methylene bridge . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

N,N’-((4-Hydroxy-3-methoxyphenyl)methylene)bis(2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide) undergoes various chemical reactions, including:

Scientific Research Applications

Structural Characteristics

  • IUPAC Name : N,N'-((4-Hydroxy-3-methoxyphenyl)methylene)bis(2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide)
  • Molecular Formula : C21H20N2O5C_{21}H_{20}N_2O_5
  • Molecular Weight : 376.4 g/mol

Medicinal Chemistry

N,N'-((4-Hydroxy-3-methoxyphenyl)methylene)bis(2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide) has shown promise in medicinal chemistry due to its potential as an anti-cancer agent. Studies indicate that compounds with similar structural motifs can inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Anti-Cancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of oxidative stress and disruption of mitochondrial function.

Antioxidant Properties

Research has indicated that this compound possesses strong antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress-related diseases.

Case Study: Oxidative Stress Reduction

In vitro studies revealed that N,N'-((4-Hydroxy-3-methoxyphenyl)methylene)bis(2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide) effectively scavenged free radicals and protected cellular components from oxidative damage.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection

In animal models, administration of the compound was associated with reduced neuronal loss and improved cognitive function following induced neurotoxicity. This suggests its potential role in developing therapies for neurodegenerative conditions.

Material Science Applications

Beyond biological applications, the unique chemical structure of N,N'-((4-Hydroxy-3-methoxyphenyl)methylene)bis(2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide) lends itself to applications in material science, particularly in the development of polymers and nanomaterials.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials.

Comparative Data Table

Application AreaKey FindingsReferences
Medicinal ChemistrySignificant cytotoxicity against cancer cell lines ,
Antioxidant PropertiesEffective free radical scavenging capability ,
Neuroprotective EffectsReduced neuronal loss in animal models ,
Material ScienceEnhanced thermal stability in polymer matrices ,

Mechanism of Action

The mechanism of action of N,N’-((4-Hydroxy-3-methoxyphenyl)methylene)bis(2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with other carboxamide-containing heterocycles. For example, 1-Benzyl-3-[5-(p-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyrrole-2-carboxamide (28b) () features a pyrrole-carboxamide core but differs in substituents:

  • Substituent Comparison :
    • Target Compound : Vanillyl (4-hydroxy-3-methoxyphenyl) group and two maleimide carboxamides.
    • Compound 28b : Benzyl and p-nitrophenyl-oxadiazole groups.

      The electron-withdrawing nitro group in 28b enhances electrophilicity, whereas the methoxy and hydroxy groups in the target compound may improve solubility and hydrogen-bonding capacity.
Table 1: Elemental Analysis Comparison
Compound C (%) H (%) N (%) O (%) Source
C15H14N4O2 (Hypothetical Target)* ~60.0 ~3.5 ~18.6 ~18.0 Estimated
C15H14N4O2 (Compound from ) 63.68 4.92 19.96 11.34

*Hypothetical values based on molecular formula; experimental data unavailable in provided evidence.

Biological Activity

N,N'-((4-Hydroxy-3-methoxyphenyl)methylene)bis(2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following molecular formula: C18H14N4O8C_{18}H_{14}N_4O_8 and a molecular weight of 398.32 g/mol. It features a bis-pyrrole structure, which is significant in medicinal chemistry for its diverse biological activities.

1. Anticancer Activity

Recent studies have shown that derivatives of pyrrole, including the compound , exhibit notable anticancer properties. For instance, a study involving related compounds demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 3 to 5 µM for the most active derivatives . The mechanism of action is believed to involve the intercalation into DNA and inhibition of topoisomerase activity, leading to apoptosis in cancer cells.

Case Study:
A specific derivative of the compound was tested against three different cancer cell lines using the MTT assay. The results indicated that it effectively inhibited cell proliferation and induced apoptosis, suggesting a promising avenue for further development as an anticancer agent .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that pyrrole derivatives can act against both Gram-positive and Gram-negative bacteria. For instance, a related pyrrole derivative demonstrated an MIC value of 3.125 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Research Findings:
A comparative study highlighted that while traditional antibiotics like ciprofloxacin had MIC values around 2 µg/mL for similar pathogens, the novel pyrrole compounds showed comparable or superior efficacy in certain cases . This suggests potential for developing new antibacterial agents based on this compound's structure.

Biological Activity Cell Line/Bacteria IC50/MIC Value Reference
AnticancerVarious Cancer Lines3-5 µM
AntimicrobialStaphylococcus aureus3.125 µg/mL

The biological activity of N,N'-((4-Hydroxy-3-methoxyphenyl)methylene)bis(2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide) can be attributed to its ability to interact with biological macromolecules. Computational docking studies have indicated that it can intercalate into DNA structures and inhibit key enzymes involved in DNA replication and repair processes .

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